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Compound of Interest

Compound Name: 4H-3,1-Benzothiazine-2-thiol

Cat. No.: B1276739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various benzothiazine

derivatives in molecular docking studies against several key biological targets implicated in

cancer, microbial infections, and neurological disorders. The information presented is collated

from recent scientific literature and is intended to guide researchers in the field of medicinal

chemistry and drug discovery.

Experimental Protocols: A Generalized Approach to
Molecular Docking
The following methodology represents a generalized workflow for the molecular docking

studies of benzothiazine derivatives as described in the cited literature. Specific parameters

may vary between studies.

1. Ligand and Protein Preparation:

Ligand Structures: The 3D structures of the benzothiazine derivatives are typically sketched

using molecular modeling software (e.g., ChemDraw, Marvin Sketch) and then optimized

using a suitable force field (e.g., MMFF94). The structures are saved in a format compatible

with the docking software (e.g., .mol2, .pdbqt).

Protein Structure: The 3D crystal structure of the target protein is retrieved from the Protein

Data Bank (PDB). Water molecules, co-crystalized ligands, and any non-essential ions are
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generally removed. Hydrogen atoms are added to the protein, and its structure is optimized

to correct for any missing atoms or residues.

2. Docking Simulation:

Software: A variety of software packages are employed for molecular docking, including

AutoDock, Molegro Virtual Docker, and Schrödinger's Glide.

Grid Box Definition: A grid box is defined around the active site of the target protein. The

dimensions and coordinates of the grid box are chosen to encompass the binding pocket of

the native ligand or a predicted binding site.

Docking Algorithm: The chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in

AutoDock) is used to explore the conformational space of the ligand within the defined grid

box and to predict the best binding poses.

Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol)

for each predicted pose. The pose with the lowest binding energy is typically considered the

most favorable.

3. Analysis of Results:

The predicted binding poses and their corresponding docking scores are analyzed.

The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic

interactions, and van der Waals forces, are visualized and examined to understand the

molecular basis of the binding.

The docking results are often validated by comparing the predicted binding mode of a known

inhibitor with its co-crystalized structure or by correlating the docking scores with

experimentally determined biological activities (e.g., IC50 values).

Data Presentation: Comparative Docking Scores
The following tables summarize the molecular docking scores of various benzothiazine

derivatives against different biological targets as reported in the literature.

Table 1: Benzothiazine Derivatives as Anticancer Agents
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Derivative
Target Protein
(PDB ID)

Docking Score
(kcal/mol)

Reference
Compound

Reference
Docking Score
(kcal/mol)

Compound 2c VEGFR2 Kinase

Not explicitly

stated in

kcal/mol, but had

the highest score

Sorafenib
Lower score than

2c

Compound 2b VEGFR2 Kinase

Not explicitly

stated in

kcal/mol, but had

a high score

Sorafenib
Lower score than

2b

BS230
DNA-Topo II

complex

Negative energy

scoring function
Doxorubicin

Not directly

compared

Note: The study on VEGFR2 Kinase inhibitors mentioned compounds 2c and 2b showed better

results than the reference drug sorafenib, with IC50 values of 0.0528 and 0.0593 μM,

respectively[1].

Table 2: Benzothiazine Derivatives as Antimicrobial Agents

Derivative Target Enzyme
Docking Score
(Method)

Reference
Compound

Reference
Docking Score
(Method)

Four derivatives DprE1

Better binding

affinity than

PBTZ169

(Molegro Virtual

Docker)

PBTZ169
Not explicitly

stated

Compounds 16a-

c
DHPS

Not explicitly

stated
Sulfadiazine

Not directly

compared

Note: For the DprE1 inhibitors, the IC50 values ranged from 0.029-0.060 μg/ml[2]. For the

DHPS inhibitors, compound 16b had an IC50 value of 7.85 μg/mL, comparable to sulfadiazine
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(7.13 μg/mL)[3].

Table 3: Benzothiazole Derivatives as Acetylcholinesterase (AChE) Inhibitors

Derivative
Target Enzyme
(PDB ID)

Binding
Energy
(kcal/mol)

Reference
Compound

Reference
Binding
Energy
(kcal/mol)

Compound 4b AChE (7D9O) -11.27 Riluzole -6.6

Compound 4i AChE (7D9O) -11.21 Riluzole -6.6

Note: The study highlighted that compounds 4b and 4i showed significantly lower binding

energies than the known anti-AD drug riluzole[4].

Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative

docking studies of benzothiazine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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